Ethyl 4-(2-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
Ethyl 4-(2-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a fluorophenyl group, a trimethyl group, and a hexahydroquinoline core. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves a multi-step process. One common method is the Biginelli reaction, which is a three-component condensation reaction. The starting materials for this reaction include an aldehyde, a β-keto ester, and urea. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or a Lewis acid, under reflux conditions in ethanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
Ethyl 4-(2-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and neuroprotective properties.
Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. For instance, it may inhibit the activity of inflammatory mediators or interact with neuroreceptors to exert neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-cyano-4-(2-fluorophenyl)-4-oxobutanoate: This compound shares the fluorophenyl group but differs in its core structure.
Indole Derivatives: Compounds like indole-3-acetic acid have similar biological activities but different structural frameworks.
Uniqueness
Ethyl 4-(2-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its specific combination of functional groups and its hexahydroquinoline core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C21H24FNO3 |
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Molecular Weight |
357.4 g/mol |
IUPAC Name |
ethyl 4-(2-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C21H24FNO3/c1-5-26-20(25)17-12(2)23-15-10-21(3,4)11-16(24)19(15)18(17)13-8-6-7-9-14(13)22/h6-9,18,23H,5,10-11H2,1-4H3 |
InChI Key |
ZBSIGKQXMCNKJN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC=CC=C3F)C(=O)CC(C2)(C)C)C |
Origin of Product |
United States |
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